molecular formula C17H21NO2 B2509600 (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one CAS No. 2321336-68-7

(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2509600
CAS No.: 2321336-68-7
M. Wt: 271.36
InChI Key: WKFUJZVDQQVTJC-JXMROGBWSA-N
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Description

(2E)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.

    Formation of the Enone Moiety: The enone moiety is introduced through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the enone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, continuous flow reactors for methoxylation, and large-scale batch reactors for aldol condensation.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the enone moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one: Unique due to its specific bicyclic structure and methoxy group.

    (2E)-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic core, methoxy group, and enone moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFUJZVDQQVTJC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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